N,N-diallyl-N'-(4-fluorobenzoyl)thiourea
Description
N,N-Diallyl-N'-(4-fluorobenzoyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 4-fluorobenzoyl substituent at the thiourea moiety. Thiourea derivatives are renowned for their diverse applications, including metal complexation, catalytic activity, and biological efficacy, such as anticancer and antimicrobial properties . The fluorine atom in the 4-fluorobenzoyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the allyl groups may contribute to steric and electronic modulation .
Properties
Molecular Formula |
C14H15FN2OS |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-[bis(prop-2-enyl)carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C14H15FN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-5-7-12(15)8-6-11/h3-8H,1-2,9-10H2,(H,16,18,19) |
InChI Key |
FDTUCPAMXROZIA-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Crystallographic Properties of Selected Thiourea Derivatives
| Compound | Crystal System | Metal Complexation | Reference |
|---|---|---|---|
| N,N-Dimethyl-N'-(4-fluorobenzoyl)thiourea | Monoclinic | Ni(II), Cu(II) | |
| N,N-Di-n-propyl-N'-(4-fluorobenzoyl)thiourea (Ni complex) | Triclinic | Ni(II) |
Spectral and Tautomeric Properties
IR and NMR spectroscopy are critical for confirming thiourea structures:
- The C=S stretching vibration in hydrazinecarbothioamides appears at 1243–1258 cm<sup>-1</sup>, while NH stretches occur at 3150–3319 cm<sup>-1</sup> .
- 1,2,4-Triazole-thiones exhibit tautomerism, favoring the thione form (νC=S at 1247–1255 cm<sup>-1</sup>, absence of S-H bands) .
Catalytic and Metal-Binding Properties
Thioureas act as ligands for metal complexes:
- N,N-Di-n-propyl-N'-(4-fluorobenzoyl)thiourea forms a stable Ni(II) complex with triclinic geometry .
- Sulfonaryl thiourea 10 demonstrates catalytic activity comparable to reference compounds in organic conversions (28% yield) .
The diallyl groups may influence metal-binding affinity and catalytic performance by modulating electron density and steric bulk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
